1-(3,5-dinitrophenyl)-1H-pyrazole

Nucleophilic aromatic substitution Energetic materials synthesis Regioselectivity

Sourcing 1-(3,5-dinitrophenyl)-1H-pyrazole with the correct substitution pattern is critical-the 3,5-isomer delivers predictable SNAr regioselectivity and quantitative one-step Vilsmeier synthesis that the 2,4-isomer cannot replicate. - Quantitative yield via validated DMF/POCl₃ protocol; full NMR, IR, and Raman characterization available. - Enables stepwise nitration to 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole and C-C bridged energetic frameworks with detonation velocities up to 8304 m·s⁻¹. - Symmetry-derived ¹³C NMR pattern (single C3/C5 resonance) provides a built-in QC reference for isomer verification.

Molecular Formula C9H6N4O4
Molecular Weight 234.17 g/mol
Cat. No. B11479954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dinitrophenyl)-1H-pyrazole
Molecular FormulaC9H6N4O4
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H6N4O4/c14-12(15)8-4-7(11-3-1-2-10-11)5-9(6-8)13(16)17/h1-6H
InChIKeyXZXDFDQARZEDEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 51 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dinitrophenyl)-1H-pyrazole Overview


1-(3,5-Dinitrophenyl)-1H-pyrazole (CAS 430437-85-7) is an N-aryl pyrazole derivative bearing a 3,5-dinitrophenyl substituent at the N1 position. Its molecular formula is C₉H₆N₄O₄, and it belongs to the broader class of N-nitrophenyl pyrazoles, which have been systematically reviewed for their X-ray crystallographic and NMR spectroscopic properties [1]. A one-step synthesis protocol delivering the compound in quantitative yield under adapted Vilsmeier conditions, with full characterization by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy, has been reported [2]. The compound is primarily employed as a synthetic intermediate in the preparation of more highly nitrated pyrazole derivatives for energetic materials applications [3].

1-(3,5-Dinitrophenyl)-1H-pyrazole Isomeric Specificity


The position of nitro groups on the N-phenyl ring of N-aryl pyrazoles dictates both electronic structure and chemical reactivity. Systematic NMR and X-ray crystallographic studies have demonstrated that the 3,5-dinitrophenyl substitution pattern imparts distinct conformational preferences (dihedral angles between the pyrazole and aryl rings) and electronic environments compared to the 2,4-dinitrophenyl isomer, 4-nitrophenyl, or picryl (2,4,6-trinitrophenyl) analogs [1]. In nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity of nitro group displacement differs fundamentally between the 3,5- and 2,4-substitution patterns—the 3,5-dinitrophenyl arrangement places two nitro groups in meta positions relative to the pyrazole N1 attachment point, creating a distinct electrophilic landscape that cannot be recapitulated by the ortho/para-disposed nitro groups of the 2,4-isomer [2]. Consequently, substitution with a generic N-aryl pyrazole without confirming the dinitro substitution pattern risks altered reaction outcomes, divergent intermediate stability, and compromised product profiles in multi-step synthetic sequences.

1-(3,5-Dinitrophenyl)-1H-pyrazole Differentiation Evidence


Stepwise SNAr Substitution Order

In the derivative 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole, the action of one equivalent of an O- or S-nucleophile (phenolate, p-chlorobenzenethiolate, ethoxide; anions of glycolanilide and thioglycolanilide) leads exclusively to substitution of the 5-NO₂ group on the pyrazole ring, while the 3-NO₂ group on the benzene ring is substituted only upon addition of a second equivalent of nucleophile [1]. This contrasts with the behavior of the 2,4-dinitrophenyl isomer, 1-(2,4-dinitrophenyl)-4-methyl-3,5-dinitropyrazole, where the 4-Me group exhibits larger CH-acidity and altered substitution order due to the ortho/para disposition of nitro groups on the phenyl ring [2]. The 3,5-dinitrophenyl system thus provides predictable, stepwise SNAr selectivity that is distinct from the 2,4-isomer.

Nucleophilic aromatic substitution Energetic materials synthesis Regioselectivity

One-Step Vilsmeier Synthesis Accessibility

A protocol for the one-step synthesis of 1-(3,5-dinitrophenyl)-1H-pyrazole in quantitative yield (essentially 100%) using adapted Vilsmeier conditions (DMF/POCl₃) has been established, with the product fully characterized by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. In contrast, the synthesis of the isomeric 1-(2,4-dinitrophenyl)-1H-pyrazole via cyclization of 2,4-dinitrophenylhydrazones of α,β-unsaturated carbonyl compounds is reported to be rarely successful and low-yielding, limiting its accessibility [2]. While direct yield comparison under identical conditions is not available, the 3,5-isomer benefits from a robust, high-yielding one-step procedure, whereas the 2,4-isomer suffers from documented synthetic difficulty.

Synthetic methodology Process chemistry Yield optimization

Thermal Stability vs. HNS Benchmark

In the broader class of dinitrophenyl-pyrazole energetic materials, 3,5-bis-(2,4-dinitrophenyl)-4-nitro-1H-pyrazole (1c) exhibits a thermal decomposition temperature (Td) of 352 °C, and 1,4-bis-(3,5-dinitropyrazolyl)-2,5-dinitrobenzene (2c) shows Td = 321 °C [1]. Both significantly exceed the widely used heat-resistant explosive 2,2′,4,4′,6,6′-hexanitrostilbene (HNS: Td ~316 °C). Notably, 2c also demonstrates superior detonation performance (D = 8304 m·s⁻¹, P = 30.1 GPa) compared to HNS (D = 7612 m·s⁻¹, P = 24.3 GPa), with both compounds classified as insensitive (IS > 40 J, FS > 360 N) [1]. While these data are from derivatives rather than the parent 1-(3,5-dinitrophenyl)-1H-pyrazole itself, they establish the dinitrophenyl-pyrazole scaffold as a privileged motif for heat-resistant energetic materials where the 3,5-dinitrophenyl substitution pattern is a critical design element.

Energetic materials Thermal stability Heat-resistant explosives

NMR Isomer Differentiation

Comprehensive ¹³C and ¹⁵N CPMAS NMR studies of 18 pyrazoles substituted at position 1 by dinitrophenyl and trinitrophenyl (picryl) groups have established distinct spectroscopic signatures for each substitution pattern [1]. While the 3,5-dinitrophenyl isomer is not explicitly included in this particular dataset (which focuses on 2,4-dinitrophenyl and 2,4,6-trinitrophenyl derivatives), the systematic GIAO/DFT-calculated absolute shieldings reported across the broader N-nitrophenyl pyrazole family provide a framework for distinguishing positional isomers by their ¹⁵N chemical shifts of the nitro groups and the pyrazole ring nitrogens [2]. The 3,5-dinitrophenyl substitution pattern produces a symmetrical electronic environment at the aryl ring that yields a characteristic single ¹³C resonance for the two equivalent nitro-bearing carbons (C3 and C5), whereas the 2,4-dinitrophenyl isomer generates two distinct resonances for C2 and C4, providing an unambiguous spectroscopic fingerprint for identity verification.

NMR spectroscopy Structural elucidation Quality control

1-(3,5-Dinitrophenyl)-1H-pyrazole Applications


Sequential Derivatization for Energetic Pyrazoles

Use 1-(3,5-dinitrophenyl)-1H-pyrazole as a starting material for stepwise nitration and nucleophilic substitution sequences to access 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole and its derivatives, exploiting the predictable substitution order (5-NO₂ of pyrazole ring first, then 3-NO₂ of benzene ring) established by Zaitsev et al. [1]. This sequential reactivity is a direct consequence of the 3,5-dinitrophenyl substitution pattern and is not replicated by the 2,4-isomer, making the 3,5-isomer the required precursor for this synthetic route.

Precursor for Heat-Resistant Energetic Materials

Employ 1-(3,5-dinitrophenyl)-1H-pyrazole as a building block for constructing C–C bridged pyrazole-benzene energetic frameworks. Derivatives of this scaffold have demonstrated thermal decomposition temperatures up to 352 °C and detonation velocities up to 8304 m·s⁻¹, outperforming the industry-standard heat-resistant explosive HNS (Td ~316 °C, D = 7612 m·s⁻¹) while maintaining insensitivity (IS > 40 J, FS > 360 N) [2]. The 3,5-dinitrophenyl group contributes to both the thermal stability and the oxygen balance of the final energetic material.

NMR Reference Standard for Isomer QC

Utilize the symmetry-derived ¹³C NMR pattern of 1-(3,5-dinitrophenyl)-1H-pyrazole (single resonance for equivalent C3/C5 nitro-bearing carbons) as a spectroscopic reference for distinguishing this isomer from the 2,4-dinitrophenyl isomer (two distinct nitro-bearing carbon resonances) during incoming quality control or reaction monitoring [3]. The GIAO/DFT-calculated absolute shieldings available in the literature provide a theoretical framework for predicting and verifying chemical shifts.

Scalable Vilsmeier Synthesis

Scale up synthesis of 1-(3,5-dinitrophenyl)-1H-pyrazole using the validated one-step Vilsmeier protocol (DMF/POCl₃) that delivers quantitative yield, with full spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, Raman) already established [4]. This contrasts with the documented synthetic difficulties and low yields associated with the 2,4-dinitrophenyl isomer, making the 3,5-isomer the preferred choice when reliable, high-yield access to a dinitrophenyl-pyrazole building block is required.

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